molecular formula C20H18ClNO3 B1420551 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-86-1

2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1420551
M. Wt: 355.8 g/mol
InChI Key: SEYVNMOVZLQPMQ-UHFFFAOYSA-N
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Description

The compound is related to (2,5-Dimethoxyphenyl)acetyl chloride, which is a useful stain and dye . It’s a clear pale yellow to red liquid .


Molecular Structure Analysis

The molecular structure of (2,5-Dimethoxyphenyl)acetyl chloride, a related compound, has been characterized by 1H NMR and mass spectra . The molecular formula is C10H11ClO3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of (2,5-Dimethoxyphenyl)acetyl chloride, a related compound, include a molecular weight of 214.65, a boiling point of 118 °C/0.8 mmHg, and a density of 1.227 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Novel Compounds

  • A study focused on the synthesis of new compounds using 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride or related chemicals. It detailed the formation and characteristics of these new compounds, highlighting their potential applications in further chemical research (Fujii, Ueno, & Mitsukuchi, 1971).

Antioxidant and Antitumor Applications

  • A 2021 paper presented the synthesis and structural analysis of a compound closely related to 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, highlighting its potent antioxidant and antitumor properties. This showcases the potential of such compounds in medicinal chemistry (Parry et al., 2021).

Biopharmaceutical Characterization

  • Research on new papaverine decomposition products, including compounds structurally similar to 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, provided insights into their biopharmaceutical characteristics. This information is crucial for understanding their potential therapeutic applications (Czyrski et al., 2011).

Fluorescence Derivatization in Chromatography

  • A study explored the use of a compound similar to 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, demonstrating its utility in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).

Safety And Hazards

(2,5-Dimethoxyphenyl)acetyl chloride is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It’s also combustible and corrosive .

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-11-7-12(2)19-14(8-11)15(20(21)23)10-17(22-19)16-9-13(24-3)5-6-18(16)25-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYVNMOVZLQPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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